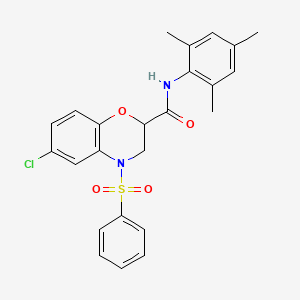![molecular formula C22H21N3O3 B11243058 2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11243058.png)
2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features an indole core, a cyano group, and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts. The benzodioxepin moiety is synthesized through a cyclization reaction involving appropriate dihydroxy and methylene precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indoxyl derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzodioxepin moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyano group can participate in hydrogen bonding, affecting the compound’s binding affinity. The benzodioxepin moiety can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: Similar structure but lacks the cyano group.
2-(3-cyano-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: Similar structure but lacks the methyl group on the benzodioxepin moiety.
Uniqueness
2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the presence of both the cyano group and the methyl-substituted benzodioxepin moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide |
InChI |
InChI=1S/C22H21N3O3/c1-15-9-20-21(28-8-4-7-27-20)10-16(15)12-24-22(26)14-25-13-17(11-23)18-5-2-3-6-19(18)25/h2-3,5-6,9-10,13H,4,7-8,12,14H2,1H3,(H,24,26) |
InChI Key |
XBABXSUWKWVTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C#N)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242981.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B11242988.png)
![N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11242992.png)

![N-(3-acetylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11243002.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11243007.png)
![N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide](/img/structure/B11243017.png)
![7-chloro-5-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11243030.png)
![N-benzyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11243036.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide](/img/structure/B11243037.png)
![2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11243052.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11243066.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11243069.png)
![1,1'-[6-(3-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B11243070.png)
